

Technical Guide: 3-(1H-Pyrrol-1-yl)benzaldehyde

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Compound of Interest

Compound Name: 3-(1H-Pyrrol-1-yl)benzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **3-(1H-Pyrrol-1-yl)benzaldehyde**, a heterocyclic aromatic compound. This document includes key quantitative data, a representative synthetic protocol, and a generalized experimental workflow for its synthesis and characterization.

Core Compound Properties

3-(1H-Pyrrol-1-yl)benzaldehyde is an organic compound featuring a benzaldehyde molecule substituted with a pyrrole ring at the meta position. Its structural characteristics are of interest in medicinal chemistry and materials science.

Quantitative Data Summary

The key physicochemical properties of **3-(1H-Pyrrol-1-yl)benzaldehyde** and its isomer are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	171.20 g/mol	[1][2][3]
Molecular Formula	C ₁₁ H ₉ NO	[1][2][3]
CAS Number	129747-77-9	[1]
Physical Form	Solid	
Melting Point	92-95°C (for 4-isomer)	
Boiling Point	306.6°C at 760 mmHg (for 4-isomer)	
Purity	Typically ≥95%	[3]

Experimental Protocols

The synthesis of pyrrole-substituted benzaldehydes can be achieved through various organic synthesis methods. Below is a generalized protocol for a condensation reaction, a common method for forming such structures.

General Synthesis of Pyrrole-Substituted Benzaldehydes

This protocol outlines a representative synthesis of a pyrrole-containing compound from pyrrole and benzaldehyde, which can be adapted for the synthesis of **3-(1H-Pyrrol-1-yl)benzaldehyde**.

Materials:

- Pyrrole (freshly distilled)
- 3-Bromobenzaldehyde
- Copper catalyst
- A suitable base (e.g., potassium carbonate)

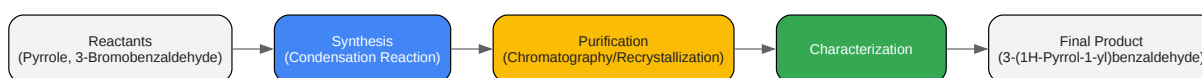
- A suitable solvent (e.g., dimethylformamide - DMF)
- Propionic acid
- Methanol
- Methylene chloride

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a condenser, combine 3-bromobenzaldehyde, pyrrole, a copper catalyst, and a base in a solvent like DMF.
- **Reaction Execution:** Heat the mixture to reflux and allow it to react for a specified period. The progress of the reaction should be monitored using an appropriate technique like Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature.
- **Purification:** The crude product is then purified. This may involve techniques such as filtration and washing with solvents like methanol and methylene chloride to isolate the desired compound.

Logical Workflow and Visualization

The synthesis and characterization of **3-(1H-Pyrrol-1-yl)benzaldehyde** follow a logical experimental workflow. This process ensures the successful synthesis of the target compound and the verification of its identity and purity.



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Caption: A generalized workflow for the synthesis and characterization of **3-(1H-Pyrrol-1-yl)benzaldehyde**.

Biological and Pharmacological Context

While specific biological activities for **3-(1H-Pyrrol-1-yl)benzaldehyde** are not extensively documented, the pyrrole nucleus is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.[4] Pyrrole derivatives have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The benzaldehyde moiety itself has been investigated for its potential as an antimicrobial and antioxidant agent.[6] Consequently, **3-(1H-Pyrrol-1-yl)benzaldehyde** may be a molecule of interest for screening in drug discovery programs.

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